Dioctadecyl peroxydicarbonate
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Overview
Description
This solid peroxide is heat and contamination sensitive. It is mixed with stearyl alcohol to mitigate the explosion hazard in storage and transport.
Scientific Research Applications
Polymerization and Copolymerization Initiator Dioctadecyl peroxydicarbonate is used as a free-radical initiator in the polymerization of various compounds. For example, it is effective in initiating the polymerization of vinyl chloroformate to produce high molecular weight polymers, as demonstrated in a study by Meunier et al. (1981) (Meunier, Hémery, Senet, & Boileau, 1981). Similarly, Peroxodisulfate, a peroxocarbonate compound, has been studied for its effectiveness in the electrosynthesis of refractory compounds, highlighting its potential as a powerful oxidant (Serrano, 2021) (Serrano, 2021).
Thermal Decomposition and Kinetics The thermal decomposition of compounds similar to this compound, such as di-t-butyl peroxydicarbonate, has been studied to understand their decomposition kinetics and mechanisms. Komai and Matsuyama (1985) found that the decomposition of di-t-butyl peroxydicarbonate follows first-order kinetics, providing insights into the behavior of peroxydicarbonates under thermal stress (Komai & Matsuyama, 1985).
Stabilization in Industrial Applications Peroxydicarbonates, including compounds similar to this compound, are used as initiators in industries like PVC production. However, due to their thermal reactivity, they require stabilizers for safe handling and storage. Frenkel and Pettijohn (1999) discussed additives that increase the stability of these initiators, emphasizing their importance in industrial safety and efficiency (Frenkel & Pettijohn, 1999).
Applications in Medical Research In the field of medical research, certain derivatives of carbocyanine dyes, which could be structurally related to peroxydicarbonates, have been used for blood vessel visualization in experimental animals. This was demonstrated in a study by Li et al. (2008), where the dye was used for direct labeling and visualization of blood vessels, offering a rapid and reliable method for vascular studies (Li, Song, Zhao, Gaidosh, Laties, & Wen, 2008).
Properties
CAS No. |
52326-66-6 |
---|---|
Molecular Formula |
C38H74O6 |
Molecular Weight |
627 g/mol |
IUPAC Name |
dioctadecyl ethanediperoxoate |
InChI |
InChI=1S/C38H74O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-43-37(39)38(40)44-42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChI Key |
KPTUAUSJTKZRRF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOOC(=O)C(=O)OOCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOOC(=O)C(=O)OOCCCCCCCCCCCCCCCCCC |
52326-66-6 | |
physical_description |
This solid peroxide is heat and contamination sensitive. It is mixed with stearyl alcohol to mitigate the explosion hazard in storage and transport. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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